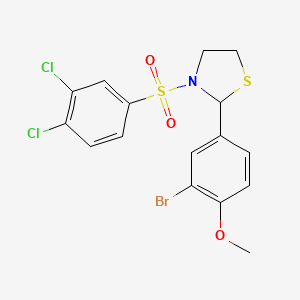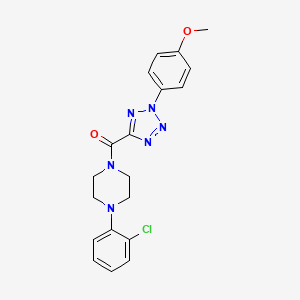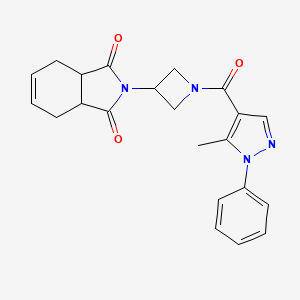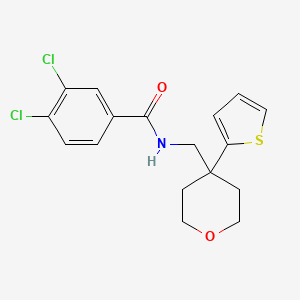![molecular formula C14H17BrN2O B2884973 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide CAS No. 1424135-95-4](/img/structure/B2884973.png)
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide, also known as BPN or N-(2-bromobenzyl)-N-(1-cyanoethyl)butanamide, is a chemical compound that has been studied for its potential use as a therapeutic agent.
作用机制
The exact mechanism of action of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide is not fully understood, but it is believed to act on multiple targets within cells. 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to inhibit the activity of enzymes involved in cell signaling pathways, which may contribute to its anti-cancer and neuroprotective effects. Additionally, 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to interact with opioid receptors in the brain, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to have a variety of biochemical and physiological effects in vitro and in animal models. In addition to its anti-cancer and neuroprotective effects, 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to reduce inflammation and oxidative stress, which may contribute to its therapeutic potential. 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has also been shown to have minimal toxicity in animal models, suggesting that it may be a safe therapeutic agent.
实验室实验的优点和局限性
One advantage of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide as a research tool is its specificity for certain targets, such as cancer cells or opioid receptors. This can allow researchers to study the effects of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide on these targets without affecting other cellular processes. However, one limitation of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide. One area of interest is the development of more efficient synthesis methods for 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide, which could make it more accessible for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide and its potential therapeutic applications. Finally, more research is needed to explore the safety and toxicity of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide in humans before it can be considered for clinical use.
合成方法
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide can be synthesized through a multi-step process involving the reaction of 2-bromobenzyl chloride with 1-cyanoethyl butyrate in the presence of a base, followed by a reaction with ammonia to form the final product. The synthesis of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been described in several research papers, and the purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been studied for its potential use as a therapeutic agent for a variety of conditions, including cancer, Alzheimer's disease, and pain management. In vitro studies have shown that 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide can inhibit the growth of cancer cells and induce cell death, making it a promising candidate for cancer treatment. Additionally, 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to have neuroprotective effects and may have potential as a treatment for Alzheimer's disease. 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has also been studied for its analgesic properties, with some research suggesting that it may be more effective than traditional pain medications such as morphine.
属性
IUPAC Name |
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c1-3-11(14(18)17-10(2)9-16)8-12-6-4-5-7-13(12)15/h4-7,10-11H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVAYHOKKYVUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1Br)C(=O)NC(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2884891.png)
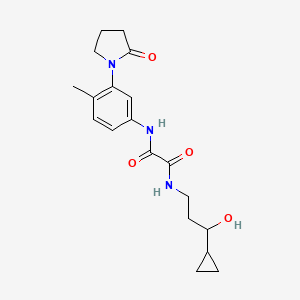
![(E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2884894.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2884896.png)
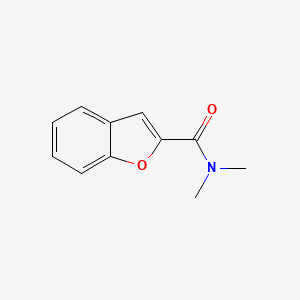
![2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2884899.png)
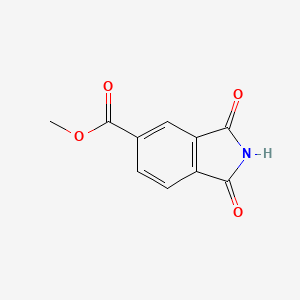
![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884903.png)
